(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol
Description
(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a fluorophenyl piperazine and a methylthiophenylmethyl group
Properties
IUPAC Name |
(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3OS/c1-16-6-7-17(27-16)14-23-9-8-20(21(26)15-23)25-12-10-24(11-13-25)19-5-3-2-4-18(19)22/h2-7,20-21,26H,8-15H2,1H3/t20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGKQLJLEPUZPS-NHCUHLMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Piperazine: This step involves the nucleophilic substitution reaction where the piperidine ring is reacted with 2-fluorophenyl piperazine under controlled conditions.
Attachment of the Methylthiophenylmethyl Group: The final step involves the alkylation of the piperidine ring with a methylthiophenylmethyl halide in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the piperazine ring, potentially converting it to a secondary amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects on neurological and psychiatric disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, by binding to their respective receptors. This interaction can lead to alterations in neurotransmitter release and uptake, thereby exerting its effects on mood and cognition.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-[4-(2-chlorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol
- (3R,4R)-4-[4-(2-bromophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol
- (3R,4R)-4-[4-(2-methylphenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol
Uniqueness
The uniqueness of (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorine atom enhances its binding affinity to certain receptors, making it a valuable compound in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
